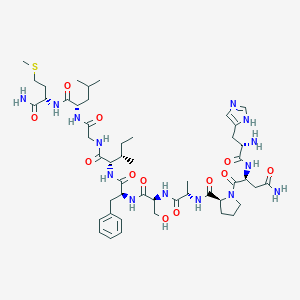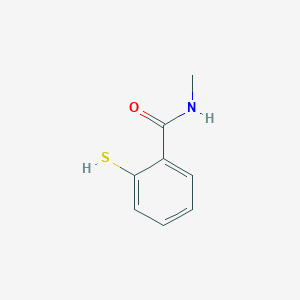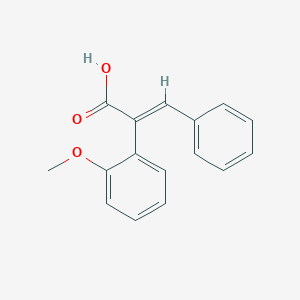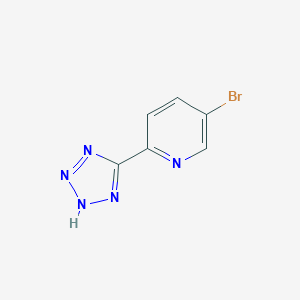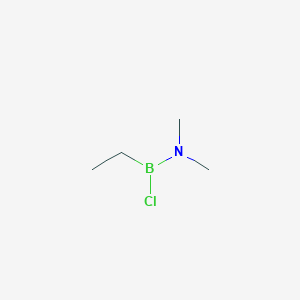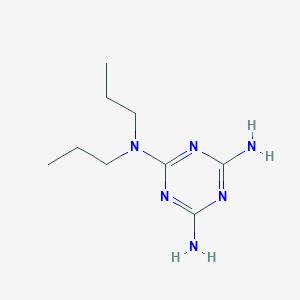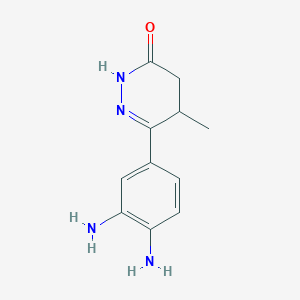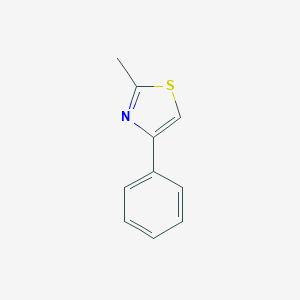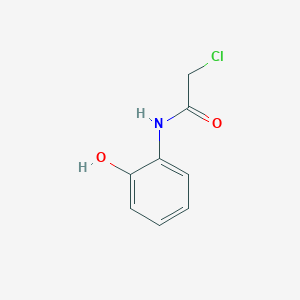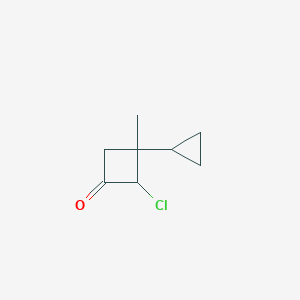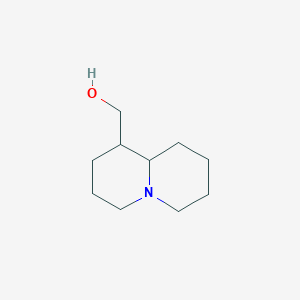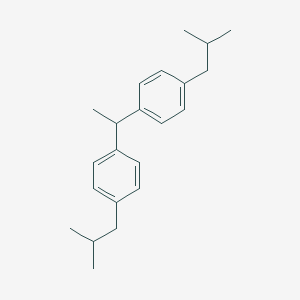
1,1-Bis(p-isobutylphenyl)ethane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bis(phosphino)ethanes and bis(phosphoranyl)ethanes is described in the papers. For instance, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane (1,1-BIPE) was synthesized using a Staudinger reaction involving 1,1-bis(diphenylphosphino)ethane and p-tolylazide . Another synthesis method reported is the aromatic nucleophilic substitution used to synthesize 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . These methods could potentially be adapted for the synthesis of 1,1-Bis(p-isobutylphenyl)ethane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined by X-ray crystallography. For example, the structure of 1,1-BIPE was determined, showing a twisted boat conformation at low temperatures . Similarly, the molecular structures of other phosphine derivatives were investigated, revealing large bond angles around phosphorus atoms . These findings suggest that 1,1-Bis(p-isobutylphenyl)ethane could also exhibit interesting conformational properties, which could be explored through similar structural analysis techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving bis(phosphino)ethanes. For instance, the reaction of bis(diphenylphosphino)ethanes with platinum(II) complexes leads to the formation of sigma-N monodentate complexes and six-membered platinacycles . These reactions demonstrate the potential of bis(phenyl)ethane derivatives to act as ligands in coordination chemistry, which could be relevant for 1,1-Bis(p-isobutylphenyl)ethane as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using NMR, IR spectroscopy, and elemental analysis . For example, variable temperature NMR spectroscopy was used to study the conformational behavior of the platinum complexes . Electrochemical measurements were carried out to investigate the redox properties of bis(dimesitylphosphino) derivatives . These techniques could be applied to determine the properties of 1,1-Bis(p-isobutylphenyl)ethane, such as its reactivity, stability, and electronic properties.
Wissenschaftliche Forschungsanwendungen
Use in Pharmaceutical Research
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : “1,1-Bis(p-isobutylphenyl)ethane” is used as a biochemical for proteomics research . It’s also used in the research of neurology, specifically in the area of pain and inflammation .
Use in Synthetic Pathway to Ibuprofen
- Specific Scientific Field : Chemical Synthesis .
- Summary of the Application : “1,1-Bis(p-isobutylphenyl)ethane” is involved in the synthetic pathway to ibuprofen . The goal of the study was to incorporate a solar energy heat source to develop an alternative energy, more environmentally friendly pathway to ibuprofen .
- Methods of Application : The study used a technique where satellite dishes were repurposed as solar reflectors capable of providing a heat source through solar irradiation . The ability to use the solar reflector as the sole heat source for synthetic reactions has been analyzed for the commercially important pharmaceutical, ibuprofen .
Use in Proteomics Research
- Specific Scientific Field : Proteomics .
- Summary of the Application : “1,1-Bis(p-isobutylphenyl)ethane” is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions.
Use in Neurology Research
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144655 | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(p-isobutylphenyl)ethane | |
CAS RN |
102120-87-6 | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



